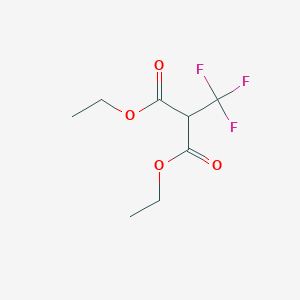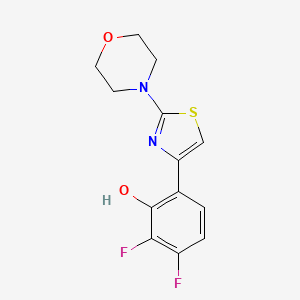
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorine, hydroxyl, iodine, and carboxylic acid groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of 7-chloro-4-hydroxyquinoline-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution of iodine at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloro-4-oxo-6-iodoquinoline-3-carboxylic acid.
Reduction: Formation of 7-chloro-4-hydroxy-6-iodoquinoline-3-methanol.
Substitution: Formation of 7-azido-4-hydroxy-6-iodoquinoline-3-carboxylic acid.
Applications De Recherche Scientifique
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects. The presence of the iodine atom enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the iodine substitution, resulting in different chemical properties and biological activities.
7-Chloro-4-hydroxy-6-fluoroquinoline-3-carboxylic acid:
7-Chloro-4-hydroxy-6-bromoquinoline-3-carboxylic acid: Bromine substitution provides different steric and electronic effects compared to iodine.
Uniqueness: The presence of the iodine atom in 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for specific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity distinguish it from other similar quinoline derivatives.
Propriétés
Numéro CAS |
1021913-07-4 |
|---|---|
Formule moléculaire |
C10H5ClINO3 |
Poids moléculaire |
349.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




